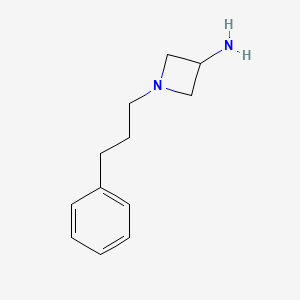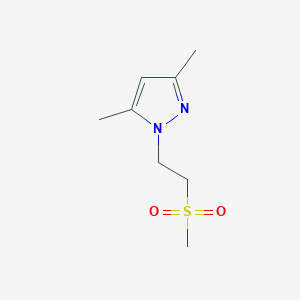
1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole
説明
1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C8H14N2O2S and its molecular weight is 202.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole is phosphodiesterase 4 (PDE4) . PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a pivotal role in the regulation of inflammatory responses .
Mode of Action
This compound, also known as apremilast, binds to the catalytic site of the PDE4 enzyme, thereby blocking cAMP degradation . This inhibition results in increased intracellular cAMP levels .
Biochemical Pathways
The increase in intracellular cAMP levels affects multiple downstream effectors. These include protein kinase A (PKA), Epac1, and Epac2 . The compound’s action on these effectors leads to the inhibition of tumor necrosis factor alpha (TNF-α) and the stimulation of interleukin 10 (IL-10) . Additionally, it has been found to regulate the balance between Th17 cells and T regulatory (Treg) cells via the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/Forkhead box O1 (FoxO1) signaling pathway .
Pharmacokinetics
It is known that the compound is orally active .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of TNF-α release and the stimulation of IL-10 production . It also reduces complex inflammatory processes such as dendritic cell infiltration, epidermal skin thickening, and joint destruction . In addition, it has been found to significantly reduce astrocyte apoptosis and cell death induced by oxygen-glucose deprivation and reoxygenation (OGD/R) .
生化学分析
Biochemical Properties
1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their functions. For instance, it has been observed to interact with phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). This interaction inhibits the activity of PDE4, leading to increased levels of cAMP, which in turn affects various cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the cAMP signaling pathway, leading to alterations in the production of pro-inflammatory cytokines and chemokines. This modulation can result in reduced inflammation and improved cellular responses in various cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the catalytic site of PDE4, inhibiting its activity and preventing the degradation of cAMP. This inhibition leads to increased intracellular levels of cAMP, which activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors. Long-term studies have shown that the compound can maintain its activity over extended periods, although some degradation may occur, potentially affecting its efficacy in prolonged experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses. At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .
特性
IUPAC Name |
3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-7-6-8(2)10(9-7)4-5-13(3,11)12/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBXVMAUUMACKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



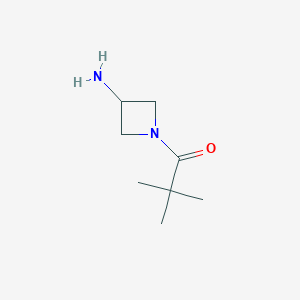

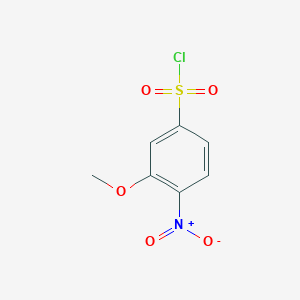

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)cyclobutanamine](/img/structure/B1469057.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B1469063.png)

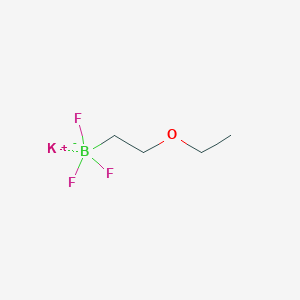
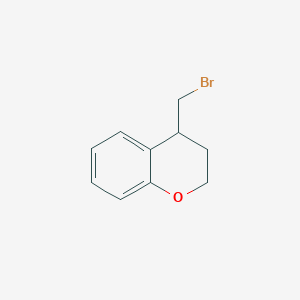

![N-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1469069.png)
